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# The Discovery and History of 2-Aminobenzanilide: A Technical Guide

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Aminobenzanilide** (IUPAC name: 2-amino-N-phenylbenzamide) is a versatile organic compound that has transitioned from a simple chemical intermediate to a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis methodologies, and its evolution as a critical building block in drug discovery and material science. Detailed experimental protocols and structured data are presented to serve as a practical resource for scientific professionals.

## **Introduction and Chemical Identity**

**2-Aminobenzanilide**, with the CAS Number 4424-17-3, is an aromatic amide featuring both an aniline and a benzamide moiety.[1][2][3] This unique arrangement of functional groups—a primary aromatic amine and a secondary amide—confers upon it a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic systems and complex organic molecules. Its structure allows for multiple points of chemical modification, rendering it an attractive starting point for the development of compound libraries.

## **History and Discovery**

While the precise first synthesis of **2-aminobenzanilide** is not prominently documented, its history is intrinsically linked to the advancements in organic and dye chemistry in the early 20th







century. The related isomer, 4'-aminobenzanilide, was first synthesized during this period for investigations into aromatic amides as precursors for the dye manufacturing industry.[4] The development of classical synthetic reactions that enabled the formation of C-N bonds, such as the Ullmann condensation and Goldberg reaction, provided the foundational chemistry for producing aminobenzanilides.[5][6]

Initially, **2-aminobenzanilide** was likely regarded as a chemical intermediate. However, its significance grew substantially with the discovery that it serves as a key precursor for synthesizing quinazolinones and other heterocyclic scaffolds. In recent decades, its role has pivoted towards medicinal chemistry, where the **2-aminobenzanilide** core is recognized as a key structural motif in various classes of therapeutic agents, including histone deacetylase (HDAC) inhibitors, antimicrobials, and anticoagulants.[1][2][7]

## **Physicochemical and Spectroscopic Data**

The physical and chemical properties of **2-Aminobenzanilide** have been well-characterized. This data is crucial for its application in synthesis and for its identification.

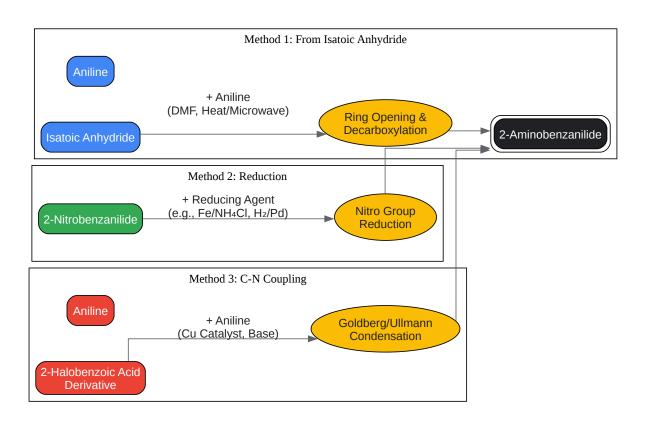


Property	Value	Reference(s)
CAS Number	4424-17-3	[1][2][3]
IUPAC Name	2-amino-N-phenylbenzamide	[1][3]
Molecular Formula	C13H12N2O	[1][2][3]
Molecular Weight	212.25 g/mol	[1][2][3]
Melting Point	132 - 134 °C	[1][2]
Boiling Point	309.6 °C (at 760 mmHg)	[1]
Appearance	Off-white powder	
Solubility	Soluble in DMSO and methanol; sparingly soluble in water.	[4]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ ~10.1 (s, 1H, NH-amide), $\delta$ 7.0-7.8 (m, 9H, Ar-H), $\delta$ ~6.5 (s, 2H, NH <sub>2</sub> )	
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	$\delta$ ~168 (C=O), $\delta$ ~148 (C-NH <sub>2</sub> ), plus aromatic signals between $\delta$ 115-140	_
Key IR Bands (KBr)	~3470, 3380 cm <sup>-1</sup> (N-H stretch, amine), ~3300 cm <sup>-1</sup> (N-H stretch, amide), ~1630 cm <sup>-1</sup> (C=O stretch, Amide I)	

# **Key Synthesis Methodologies**

Several reliable methods have been established for the synthesis of **2-aminobenzanilide**. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.





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Key synthetic routes to **2-Aminobenzanilide**.

### **Experimental Protocols**

This is one of the most common and straightforward laboratory preparations.

- Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
- · Reagents:



- Isatoic anhydride (1.0 eq)
- Aniline (1.0 eq)
- Dimethylformamide (DMF) as solvent
- Procedure: a. Dissolve isatoic anhydride in a suitable amount of DMF in the round-bottom flask. b. Add aniline to the solution. c. Heat the reaction mixture to reflux (typically 120-150 °C). d. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed. This process involves the nucleophilic attack of aniline, followed by ring-opening and spontaneous decarboxylation. e. After completion, cool the mixture to room temperature. f. Pour the reaction mixture into ice-cold water to precipitate the crude product. g. Collect the solid by vacuum filtration and wash thoroughly with cold water. h. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-aminobenzanilide.

This method offers a significant reduction in reaction time.

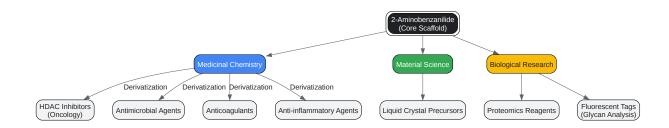
- Apparatus Setup: Use a microwave-safe reaction vessel equipped with a magnetic stirrer in a dedicated laboratory microwave reactor.
- · Reagents:
  - Isatoic anhydride (1.0 eq)
  - Aniline (1.0 eq)
  - A few drops of DMF (as a high-dielectric medium)
- Procedure: a. Combine isatoic anhydride and aniline in the microwave vessel. Add a few drops of DMF. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture with microwaves (e.g., 140-420 W) for a short duration (typically 5-15 minutes). d. After irradiation, cool the vessel to room temperature. e. Add ice-cold water to the mixture to precipitate the product. f. Filter, wash, and recrystallize the product as described in Protocol 1.



- Sample Preparation (NMR): a. Dissolve approximately 10-15 mg of purified **2-aminobenzanilide** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). b. Transfer the solution to a standard 5 mm NMR tube.
- ¹H and ¹³C NMR Acquisition: a. Acquire spectra on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR, expect the amide proton as a singlet around  $\delta$  10.1 ppm, the aromatic protons as a complex multiplet between  $\delta$  7.0-7.8 ppm, and the primary amine protons as a broad singlet around  $\delta$  6.5 ppm. c. For ¹³C NMR, expect the carbonyl carbon around  $\delta$  168 ppm and the aromatic carbons in the  $\delta$  115-150 ppm range.
- Sample Preparation (IR): a. Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. b. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.
- FTIR Spectrum Acquisition: a. Acquire the spectrum using an FTIR spectrometer. b. Key characteristic peaks to identify include the distinct double peak of the primary amine N-H stretch (~3470 and 3380 cm<sup>-1</sup>), the secondary amide N-H stretch (~3300 cm<sup>-1</sup>), and the strong amide I C=O stretch (~1630 cm<sup>-1</sup>).

## **Applications in Research and Development**

The utility of **2-aminobenzanilide** has expanded significantly from a simple intermediate to a cornerstone building block in multiple scientific domains.





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Applications of **2-Aminobenzanilide** as a versatile building block.

## **Medicinal Chemistry and Drug Discovery**

The **2-aminobenzanilide** scaffold is prevalent in drug design. Its ability to form key hydrogen bonds and serve as a rigid core for appending various functional groups makes it highly valuable.

- HDAC Inhibitors: Derivatives of 2-aminobenzanilide have been extensively explored as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[7]
   The benzamide portion often serves as a zinc-binding group that coordinates to the active site of the enzyme.
- Antimicrobial Agents: The scaffold has been used to develop novel compounds with antibacterial and antifungal properties.[8]
- Antimycobacterial Activity: The parent compound itself has demonstrated antimycobacterial activity and the ability to inhibit the production of pro-inflammatory cytokines.[2]
- Anticoagulants: Certain derivatives have shown promise as inhibitors in biological pathways associated with blood coagulation.[1]

#### **Material Science**

Some research indicates that **2-aminobenzanilide** and its derivatives possess properties relevant to material science, such as exhibiting liquid crystalline behavior. This suggests potential applications in the development of materials for display technologies and other optoelectronics, although this area remains less explored.

### Conclusion

**2-Aminobenzanilide** has a rich history rooted in the fundamental advancements of organic synthesis. From its origins as a simple chemical intermediate, it has evolved into a high-value scaffold for creating molecular complexity. Its continued importance in medicinal chemistry is a testament to its structural and functional versatility. This guide serves as a foundational



resource for scientists, providing the historical context, practical data, and detailed protocols necessary to effectively utilize this compound in modern research and development.

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